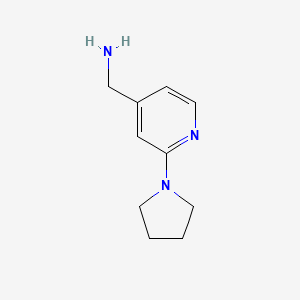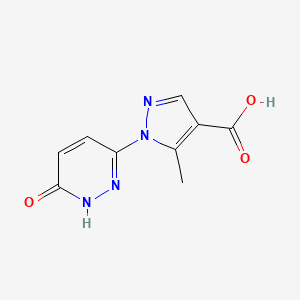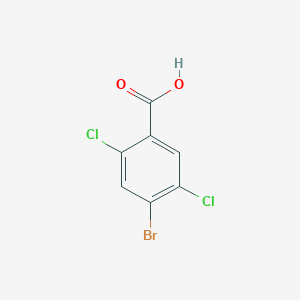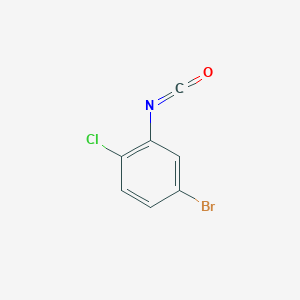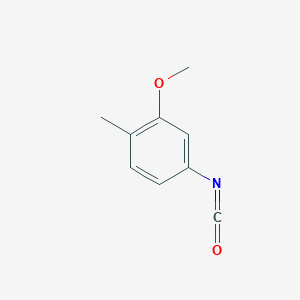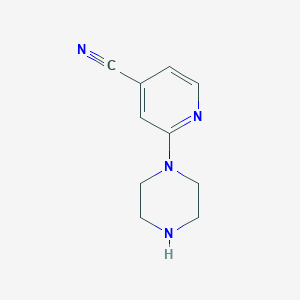
2-(哌嗪-1-基)异烟腈
描述
“2-(Piperazin-1-yl)isonicotinonitrile” is a chemical compound with the CAS Number: 84951-44-0 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 2-(1-piperazinyl)nicotinonitrile .
Synthesis Analysis
While specific synthesis methods for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, there are related compounds that have been synthesized through multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .Molecular Structure Analysis
The InChI code for “2-(Piperazin-1-yl)isonicotinonitrile” is 1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(Piperazin-1-yl)isonicotinonitrile” is a solid at room temperature . It has a boiling point of 76-78 degrees .科学研究应用
Pancreatic Lipase Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : “2-(Piperazin-1-yl)isonicotinonitrile” has been used in the synthesis of Schiff bases that act as novel pancreatic lipase inhibitors .
- Methods of Application : The Schiff bases were derived from 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes. The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes : The synthesized compounds revealed promising activity as compared to the Orlistat reference .
Antimicrobial Agent
- Scientific Field : Microbiology
- Summary of Application : “2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione” (PNT) exhibits antimicrobial activity .
- Methods of Application : Fluorescence microscopy was used to measure PNT’s uptake into microbial cells. Transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells. A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
- Results or Outcomes : PNT was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased .
Antioxidant
- Scientific Field : Biochemistry
- Summary of Application : “2-(Piperazin-1-yl)isonicotinonitrile” has been used in the synthesis of Schiff bases that act as novel antioxidants .
- Methods of Application : The Schiff bases were derived from 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes. The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes : The synthesized compounds revealed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard .
Antibacterial
- Scientific Field : Microbiology
- Summary of Application : “2-(Piperazin-1-yl)isonicotinonitrile” has been used in the synthesis of Schiff bases that act as novel antibacterial agents .
- Methods of Application : The Schiff bases were derived from 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes. The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes : The in vitro antimicrobial activities of the three Schiff bases were evaluated against several types of bacteria by disk diffusion test using Gentamicin as the standard antibiotic. Schiff bases revealed promising activity .
安全和危害
未来方向
While specific future directions for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, research into piperazine derivatives continues to be an active area of study. For instance, novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity .
属性
IUPAC Name |
2-piperazin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABWGYGWOWJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585484 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)isonicotinonitrile | |
CAS RN |
305381-05-9 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

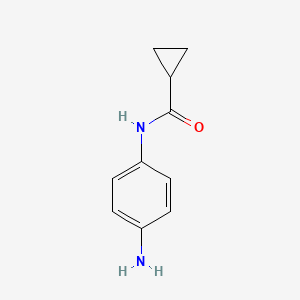

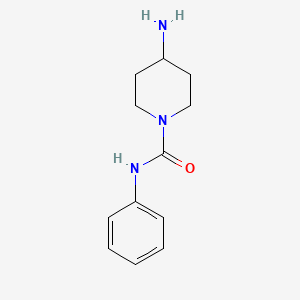

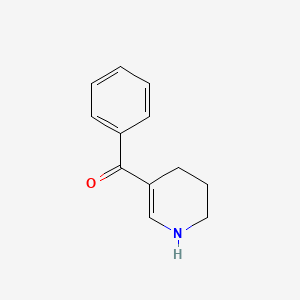
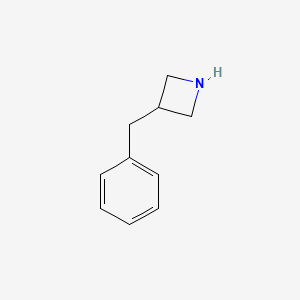
![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)
